molecular formula C13H19Cl2NO2 B5973719 1,1'-[(2,3-dichlorobenzyl)imino]di(2-propanol)

1,1'-[(2,3-dichlorobenzyl)imino]di(2-propanol)

Cat. No. B5973719
M. Wt: 292.20 g/mol
InChI Key: PFJLXTCPXDZCLR-UHFFFAOYSA-N
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Description

1,1'-[(2,3-dichlorobenzyl)imino]di(2-propanol), commonly known as DCBI, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. DCBI is a chiral molecule that consists of two 2-propanol groups and a dichlorobenzyl imine group. The compound has been synthesized using various methods and has shown promising results in various research applications.

Mechanism of Action

The mechanism of action of DCBI is not fully understood, but it is believed to work by forming complexes with metal ions. The chiral nature of DCBI allows for the formation of enantiomeric complexes, which is important in asymmetric catalysis.
Biochemical and physiological effects:
The biochemical and physiological effects of DCBI have not been extensively studied. However, studies have shown that DCBI has low toxicity and is relatively stable under physiological conditions.

Advantages and Limitations for Lab Experiments

One advantage of using DCBI in lab experiments is its chiral nature, which allows for the synthesis of chiral compounds. Additionally, DCBI is relatively easy to synthesize and has low toxicity. However, the sensitivity of DCBI to temperature and pH can be a limitation in lab experiments.

Future Directions

There are several future directions for the study of DCBI. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, the potential use of DCBI in the synthesis of chiral drugs and as a chiral resolving agent warrants further investigation. The study of the mechanism of action of DCBI is also an area of future research, as a better understanding of the compound's mechanism of action could lead to the development of new applications.

Synthesis Methods

DCBI can be synthesized using different methods, including the reaction of dichlorobenzylamine with 2-propanol in the presence of a catalyst. Another method involves the reaction of 2-propanol with dichlorobenzaldehyde in the presence of a reducing agent. The synthesis of DCBI requires careful attention to the reaction conditions, as the compound is sensitive to temperature and pH.

Scientific Research Applications

DCBI has been studied for its potential use in various scientific research applications. One area of interest is its use as a chiral ligand in asymmetric catalysis. DCBI has been shown to be an effective chiral ligand in the synthesis of various chiral compounds. Additionally, DCBI has been studied for its potential use in the synthesis of chiral drugs and as a chiral resolving agent.

properties

IUPAC Name

1-[(2,3-dichlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Cl2NO2/c1-9(17)6-16(7-10(2)18)8-11-4-3-5-12(14)13(11)15/h3-5,9-10,17-18H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJLXTCPXDZCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC1=C(C(=CC=C1)Cl)Cl)CC(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,3-Dichlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol

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